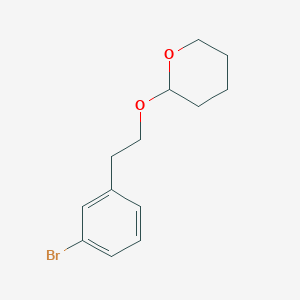

2-(3-bromophenethoxy)tetrahydro-2H-pyran

Description

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

2-[2-(3-bromophenyl)ethoxy]oxane |

InChI |

InChI=1S/C13H17BrO2/c14-12-5-3-4-11(10-12)7-9-16-13-6-1-2-8-15-13/h3-5,10,13H,1-2,6-9H2 |

InChI Key |

LUBDGEKYAXLAEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity and Mechanisms

The tetrahydropyran structure presents several reactive sites, particularly at the C-2, C-4, and C-6 positions. These sites are prone to nucleophilic attack, allowing for various transformations:

-

Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by nucleophiles such as amines or alcohols. This reaction can yield amine or ether derivatives.

-

Electrophilic Aromatic Substitution : The presence of the bromine substituent on the phenyl ring enhances electrophilic aromatic substitution reactions, making it possible to introduce other functional groups onto the aromatic system.

Key Reaction Pathways

Several key pathways for chemical reactions involving 2-(3-bromophenethoxy)tetrahydro-2H-pyran include:

-

Prins Reaction : This reaction involves the reaction of homoallylic alcohols with aldehydes to form tetrahydropyran derivatives. Phosphomolybdic acid can catalyze this process effectively, yielding high selectivity and yield .

-

Diels-Alder Reaction : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. This is particularly useful in synthesizing polycyclic compounds that are relevant in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related THP derivatives differ in substituent identity, position, and chain length, leading to variations in reactivity, stability, and applications. Below is a comparative analysis:

Substituent Position and Electronic Effects

- This positional isomer is synthesized under identical conditions .

- 2-(3-Bromophenoxy)tetrahydro-2H-pyran (CAS 57999-49-2): Replacing the ethoxy linker with a direct phenoxy group shortens the chain, increasing rigidity and altering solubility. This compound is used in polymer chemistry and ligand design .

- 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6): A shorter ethyl chain with terminal bromine facilitates nucleophilic substitutions, making it a precursor for heterocycles like indoles and pyrazoles .

Chain Length and Functional Group Diversity

- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS 6723-30-4): The extended hexyl chain improves lipophilicity, favoring applications in lipid-based drug delivery systems. Its molecular weight (265.19 g/mol) and logP (~3.1) are higher than shorter-chain analogs .

- 2-((5Z,9Z,13Z)-Docosa-5,9,13-trien-1-yloxy)tetrahydro-2H-pyran : A polyunsaturated fatty acid-THP conjugate demonstrates bioactivity in mitochondrial targeting and apoptosis induction, highlighting the role of unsaturated chains in biological systems .

Spectral and Physical Properties

- NMR Shifts: THP ring protons consistently appear at δ 1.4–4.5 ppm across analogs. Aromatic protons in brominated derivatives show deshielding (δ 7.2–7.5 ppm) compared to non-halogenated compounds like 2-(4-methylphenoxy)-THP (δ 6.8–7.1 ppm) .

- Chromatography : Reverse-phase HPLC methods (e.g., Newcrom R1 column) effectively separate THP derivatives, with retention times influenced by substituent hydrophobicity .

Preparation Methods

Reaction Protocol

-

Reactants :

-

3-Bromophenethyl alcohol (1.0 equiv.)

-

Tetrahydropyranol (1.2 equiv.)

-

Diethyl azodicarboxylate (DEAD, 1.5 equiv.)

-

Triphenylphosphine (PPh₃, 1.5 equiv.)

-

-

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0°C to room temperature (20–25°C)

-

Atmosphere: Inert (N₂ or Ar)

-

Duration: 12–24 hours

-

-

Workup :

-

Quench with saturated NaHCO₃

-

Extract with ethyl acetate (3×)

-

Purify via silica gel chromatography (hexane/ethyl acetate, 4:1)

-

Mechanistic Insights

The reaction proceeds via activation of the alcohol by PPh₃ and DEAD, forming an oxyphosphonium intermediate. Nucleophilic attack by the THP oxygen results in ether bond formation, with inversion of configuration at the alcohol carbon.

Williamson Ether Synthesis

Williamson ether synthesis offers a robust alternative, particularly for large-scale production. This method employs an alkoxide nucleophile and an alkyl halide.

Reaction Protocol

-

Reactants :

-

3-Bromophenethyl bromide (1.0 equiv.)

-

Tetrahydropyranol (1.1 equiv.)

-

Base: KOH or NaH (2.0 equiv.)

-

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature: 80–100°C

-

Duration: 6–12 hours

-

-

Workup :

-

Dilute with water

-

Extract with DCM (3×)

-

Dry over MgSO₄ and concentrate

-

Optimization Challenges

-

Side Reactions : Elimination pathways may dominate if steric hindrance is significant.

-

Base Selection : NaH provides higher yields but requires strict anhydrous conditions.

Lithium-Halogen Exchange Approach

A less conventional but highly efficient method involves lithium-halogen exchange to generate a reactive intermediate for ether formation.

Reaction Protocol

-

Reactants :

-

3-Bromophenethyl lithium (1.0 equiv., generated in situ)

-

2-Chlorotetrahydropyran (1.0 equiv.)

-

-

Conditions :

-

Solvent: Dry diethyl ether or THF

-

Temperature: −78°C (slow warming to room temperature)

-

Duration: 2–4 hours

-

-

Workup :

-

Quench with NH₄Cl

-

Extract with ethyl acetate

-

Purify via flash chromatography

-

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by enabling precise temperature control.

Reaction Protocol

-

Reactants :

-

3-Bromophenethyl alcohol (1.0 equiv.)

-

2-Hydroxytetrahydropyran (1.2 equiv.)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1 equiv.)

-

-

Conditions :

-

Solvent: Toluene

-

Microwave Power: 150 W

-

Temperature: 120°C

-

Duration: 30–60 minutes

-

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu Reaction | RT, THF, inert | 75–85% | High selectivity, mild conditions | Costly reagents (DEAD, PPh₃) |

| Williamson Synthesis | 80–100°C, DMF | 65–75% | Scalable, inexpensive | Risk of elimination side reactions |

| Lithium-Halogen Exchange | −78°C, THF | 70–80% | Rapid, high functional group tolerance | Requires cryogenic conditions |

| Microwave-Assisted | 120°C, 150 W | 80–90% | Fast, energy-efficient | Specialized equipment needed |

Analytical Validation

Critical characterization data for this compound include:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (t, J = 8.0 Hz, 1H), 7.20–7.15 (m, 2H), 4.10–3.95 (m, 2H), 3.60–3.50 (m, 2H), 2.90 (t, J = 6.8 Hz, 2H), 1.90–1.70 (m, 4H).

-

HRMS : m/z calc. for C₁₃H₁₇BrO₂ [M+H]⁺: 285.0424; found: 285.0426.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Mitsunobu and lithium-halogen methods require strict anhydrous conditions. Use of molecular sieves or Schlenk techniques is recommended.

-

Purification Complexity : Silica gel chromatography remains the gold standard, though recrystallization (hexane/ethyl acetate) may suffice for high-purity batches.

-

Bromine Stability : Light-sensitive intermediates necessitate amber glassware and inert atmospheres to prevent debromination.

Q & A

Q. What are the common synthetic routes for 2-(3-bromophenethoxy)tetrahydro-2H-pyran?

The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, a bromophenethyl alcohol derivative can react with tetrahydropyran under alkaline conditions (e.g., KOH in dry DMSO) to form the ether linkage . Reaction optimization often involves controlling temperature (e.g., 20–60°C) and stoichiometric ratios to maximize yield. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : To confirm the tetrahydropyran ring and bromophenethoxy substituent. For instance, the anomeric proton (tetrahydropyran oxygen-adjacent CH) typically appears at δ 4.5–4.6 ppm, while aromatic protons from the bromophenyl group resonate at δ 7.0–7.5 ppm .

- Mass spectrometry (EI/CI) : Molecular ion peaks ([M]+) and fragmentation patterns validate the molecular formula (e.g., C₁₃H₁₅BrO₂) .

- IR spectroscopy : Ether (C-O-C) stretches near 1100 cm⁻¹ and aromatic C-Br vibrations at 650–750 cm⁻¹ are diagnostic .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines to assess antiproliferative activity .

- Antioxidant activity tests (e.g., DPPH radical scavenging), given structural analogs like XG-d from Vaccinium vitis-idaea show similar properties .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Stereochemical outcomes depend on catalyst choice and reaction conditions. Copper(II)–bisphosphine catalysts (e.g., L3 ligands) have been shown to induce diastereoselectivity in tetrahydropyran derivatives by stabilizing specific transition states . Chiral auxiliaries or enantioselective organocatalysts (e.g., thiourea-based) may further enhance selectivity .

Q. What strategies resolve discrepancies in analytical data (e.g., overlapping NMR signals)?

- 2D NMR (COSY, HSQC, HMBC) : Resolves signal overlap by correlating 1H-1H and 1H-13C couplings. For example, HMBC can confirm connectivity between the tetrahydropyran oxygen and adjacent CH₂ groups .

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in the tetrahydropyran ring .

- Complementary techniques : X-ray crystallography or computational modeling (DFT) validates ambiguous structures .

Q. How is the compound’s stability assessed under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via HPLC-MS .

- pH-rate profiling : Determines hydrolysis susceptibility; bromophenethoxy ethers are generally stable at neutral pH but hydrolyze under strong acidic/basic conditions .

Q. What methodologies optimize reaction yields for scale-up?

- Design of Experiments (DoE) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) using factorial designs .

- Flow chemistry : Enhances reproducibility and heat transfer in large-scale Prins cyclization reactions, a method used for related tetrahydropyran derivatives .

Q. How do structural modifications impact bioactivity?

- SAR studies : Systematic variation of substituents (e.g., replacing bromine with other halogens or altering the phenethoxy chain length) reveals pharmacophore requirements. For example, bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .

- In silico docking : Predicts interactions with targets like HMG-CoA reductase or HIV-1 reverse transcriptase, guiding rational design .

Methodological Challenges

Q. What are the pitfalls in interpreting mass spectrometry data?

- Isotopic patterns : Bromine’s ¹⁷⁹Br/⁸¹Br (1:1) ratio aids identification but complicates fragmentation analysis. High-resolution MS (HRMS) distinguishes isotopic clusters from adducts .

- In-source decay : Collision-induced dissociation (CID) must be optimized to avoid misleading fragments .

Q. How are reaction mechanisms validated for novel synthetic pathways?

- Kinetic isotope effects (KIE) : Differentiate between SN1/SN2 mechanisms in etherification steps .

- Intermediate trapping : Quenching reactions at timed intervals identifies transient species (e.g., oxonium ions in Prins cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.